Aluminium trifluoride trihydrate

描述

Aluminium trifluoride trihydrate is an inorganic compound with the chemical formula AlF₃·3H₂O. It is a colorless to white crystalline solid that is odorless and has a density of 1.914 g/cm³. This compound is known for its role in various industrial and scientific applications, particularly in the production of aluminium and as a catalyst in organic synthesis .

准备方法

Synthetic Routes and Reaction Conditions: Aluminium trifluoride trihydrate can be synthesized by reacting aluminium hydroxide with hydrofluoric acid at high temperatures. The reaction produces aluminium fluoride trihydrate, which can then be calcined and dehydrated to obtain anhydrous aluminium fluoride .

Industrial Production Methods: In industrial settings, this compound is often produced from fluorite, sulfuric acid, and aluminium hydroxide. This method involves the reaction of hydrofluoric acid with aluminium hydroxide at elevated temperatures to yield aluminium fluoride trihydrate .

化学反应分析

Thermal Decomposition and Phase Transitions

Heating aluminum trifluoride trihydrate induces stepwise dehydration and phase transformations:

Dehydration Pathway:

Phase Stability:

Particle Size Control:

Seed quantity during crystallization directly affects final product granulometry :

| Seed Amount (% by mass) | Median Particle Size (µm) |

|---|---|

| 5% | 45–50 |

| 15% | 80–90 |

Reactivity in Aqueous Solutions

Aluminum trifluoride trihydrate exhibits limited solubility in neutral water but reacts under acidic or alkaline conditions:

Hydrolysis:

pH-Dependent Behavior:

-

Neutral pH (6–8): Minimal dissolution due to stable hydrate structure .

-

Acidic conditions (pH <4): Enhanced fluoride ion (F⁻) release, promoting aluminum ion (Al³⁺) solubility .

Aluminum Production

-

Trihydrate is calcined to anhydrous AlF₃, which lowers the melting point of cryolite (Na₃AlF₆) in aluminum electrolysis .

Catalysis and Material Science

科学研究应用

Aluminium trifluoride trihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in chemical analysis.

Biology: Employed in biochemical studies to inhibit certain enzymes and proteins.

Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.

Industry: Utilized in the production of aluminium by electrolysis, as a flux ingredient for removing magnesium in aluminium refining, and in the preparation of low index films

作用机制

The mechanism of action of aluminium trifluoride trihydrate involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. In biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

相似化合物的比较

- Aluminium chloride (AlCl₃)

- Aluminium bromide (AlBr₃)

- Aluminium iodide (AlI₃)

- Boron trifluoride (BF₃)

- Gallium trifluoride (GaF₃)

- Indium trifluoride (InF₃)

- Thallium trifluoride (TlF₃)

Comparison: Aluminium trifluoride trihydrate is unique among these compounds due to its high stability and low solubility in water. Unlike aluminium chloride, which is highly soluble in water and hygroscopic, this compound remains stable and less reactive under similar conditions. Its ability to act as a Lewis acid is comparable to boron trifluoride, but it is less volatile and easier to handle .

属性

IUPAC Name |

aluminum;trifluoride;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXFDUABTPNTFB-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

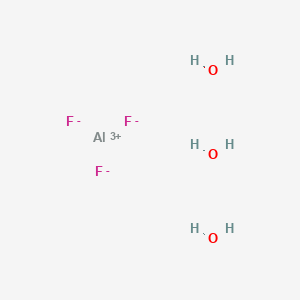

O.[F-].[F-].[F-].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlF3H2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.992 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15098-87-0 | |

| Record name | Aluminum fluoride (AlF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15098-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。